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Compound of Interest

(R)-2-(4-
Compound Name:
Hydroxyphenoxy)propanoic acid

Cat. No.: B057728

Synthesis of Quizalofop-p-ethyl Intermediate: An
Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of a key
intermediate of Quizalofop-p-ethyl, (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic
acid. Quizalofop-p-ethyl is a selective post-emergence herbicide belonging to the
aryloxyphenoxypropionate class, which acts by inhibiting acetyl-CoA carboxylase in grasses.
The synthesis of its chiral intermediate is a critical step in its manufacturing process.

Experimental Data

The following table summarizes the quantitative data for the synthesis of the Quizalofop-p-ethyl
intermediate.
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Parameter

Value

Reference

Starting Material 1

(R)-2-(4-
hydroxyphenoxy)propionic acid

[1](2]

Starting Material 2

2,6-dichloroquinoxaline

[1](2]

Reagent

Potassium carbonate (K2COs)

[1](2]

Solvent

N,N-dimethylformamide (DMF)

[1]2]

Reaction Temperature

Stage 1: 75°C, Stage 2: 145°C

[1](2]

Reaction Time

Stage 1: 2 hours, Stage 2: 6

hours

[1](2]

Product Yield

97%

[1]

Product Purity

High (exact percentage not

specified in the source)

Optical Purity

Up to 99% for the final product
Quizalofop-p-ethyl

[3]

Experimental Protocol: Synthesis of (R)-2-(4-((6-
chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid

This protocol details the synthesis of the quizalofop-p-ethyl intermediate via a nucleophilic

aromatic substitution reaction.

Materials:

2,6-dichloroquinoxaline

(R)-2-(4-hydroxyphenoxy)propionic acid

Potassium carbonate (K2COs), anhydrous

N,N-dimethylformamide (DMF)

Hydrochloric acid (HCI), concentrated
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e Deionized water

e Ice

Equipment:

e 100 mL three-neck round-bottom flask

e Magnetic stirrer and stir bar

e Heating mantle with temperature controller

o Condenser

e Thermometer

» Dropping funnel (optional)

e Bichner funnel and flask

 Filter paper

o Beakers

e pH meter or pH paper

Procedure:

e Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer,
condenser, and thermometer, add (R)-2-(4-hydroxyphenoxy)propionic acid (0.02 mol, 1
equivalent).

e Dissolution: Add 40 mL of N,N-dimethylformamide (DMF) to the flask and stir the mixture at
room temperature until the starting material is completely dissolved.[1][2]

o Base Addition: To the resulting solution, add anhydrous potassium carbonate (4.46 g, 0.033
mol, 1.65 equivalents) in one portion.[1] Continue stirring at room temperature for 15-30
minutes.
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» First Heating Stage: Heat the reaction mixture to 75°C and maintain this temperature for 2
hours with continuous stirring.[1][2]

» Second Reactant Addition: After 2 hours, add 2,6-dichloroquinoxaline (3.28 g, 0.02 mol, 1
equivalent) to the reaction mixture.[1]

e Second Heating Stage: Increase the temperature to 145°C and continue the reaction for 6
hours.[1][2] Monitor the reaction progress by a suitable method (e.g., TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature.[1]
e Precipitation: Pour the reaction mixture into 250 mL of ice-cold water.[1]

 Acidification: Acidify the aqueous mixture by the dropwise addition of concentrated
hydrochloric acid until the pH reaches 4-5.[1] A yellow solid will precipitate.

« |solation: Isolate the solid product by vacuum filtration using a Biichner funnel.
e Washing: Wash the collected solid with deionized water to remove any inorganic impurities.

e Drying: Dry the purified (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid to a
constant weight. The expected yield is approximately 5.55 g (97%).[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the quizalofop-p-ethyl
intermediate.

Click to download full resolution via product page

Caption: Workflow for the synthesis of the Quizalofop-p-ethyl intermediate.

Alternative Synthetic Routes
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While the detailed protocol describes a common and high-yielding method, other synthetic
strategies exist for the production of quizalofop-p-ethyl and its intermediates. One alternative
involves the esterification of the synthesized intermediate, (R)-2-(4-((6-chloroquinoxalin-2-
yl)oxy)phenoxy)propionic acid, with ethanol in the presence of an acid catalyst to yield the final
product, quizalofop-p-ethyl.[3] Another approach starts from D-lactic acid, which undergoes
esterification, halogenation, and subsequent reaction with 4-(6-chloro-2-quinoxalinyloxy)phenol
before the final esterification step.[3] A further method involves the etherification of 2,6-
dichloroquinoxaline with hydroquinone, followed by a stereoselective alkylation with ethyl (S)-2-
bromopropionate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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